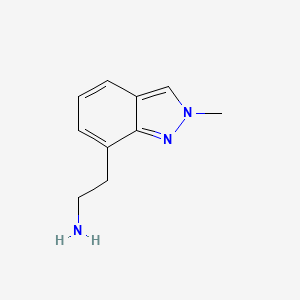
4-(Difluoromethyl)-3-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-3-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions: One common method is the deoxyfluorination of aldehydes using reagents such as N,N-diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) . These reagents facilitate the conversion of aldehydes to the corresponding gem-difluorides under controlled conditions.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-3-methylbenzaldehyde may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of metal-based methods for transferring CF2H to C(sp2) sites in stoichiometric and catalytic modes has been reported . These methods ensure high yields and purity of the final product, making them suitable for industrial applications.
化学反应分析
Types of Reactions: 4-(Difluoromethyl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-(Difluoromethyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(Difluoromethyl)-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-(Difluoromethyl)-3-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Difluoromethyl)-3-methylbenzaldehyde involves its interaction with molecular targets through its functional groups. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards various biological targets . The aldehyde group can undergo reactions that modify the compound’s structure and activity, contributing to its overall mechanism of action.
相似化合物的比较
- 1-(Difluoromethyl)-2-nitrobenzene
- 4-(Difluoromethyl)benzaldehyde
- 3-(Difluoromethyl)benzaldehyde
Comparison: 4-(Difluoromethyl)-3-methylbenzaldehyde is unique due to the presence of both a difluoromethyl group and a methyl group on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds . The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a valuable intermediate in various chemical and pharmaceutical applications .
属性
分子式 |
C9H8F2O |
|---|---|
分子量 |
170.16 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-6-4-7(5-12)2-3-8(6)9(10)11/h2-5,9H,1H3 |
InChI 键 |
NMSWAUBMHFAAPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)
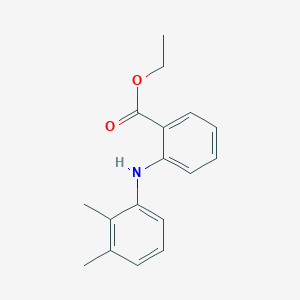

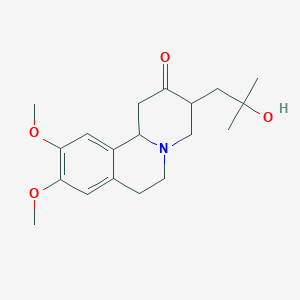

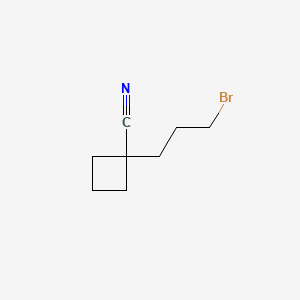

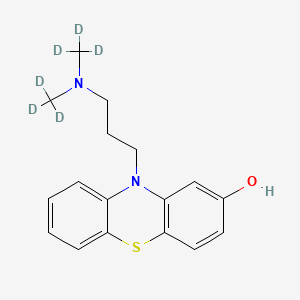

![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)
![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)
